molecular formula C12H15N3O2 B11794212 4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11794212
M. Wt: 233.27 g/mol
InChI Key: KSWYXKYTOCCLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research and industry .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-(5-formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H15N3O2/c1-10-6-11(8-16)7-13-12(10)15-4-2-14(9-17)3-5-15/h6-9H,2-5H2,1H3

InChI Key

KSWYXKYTOCCLAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C=O)C=O

Origin of Product

United States

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